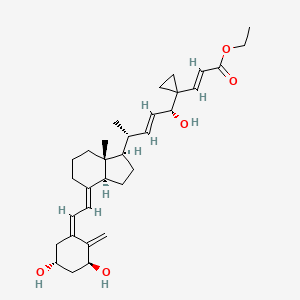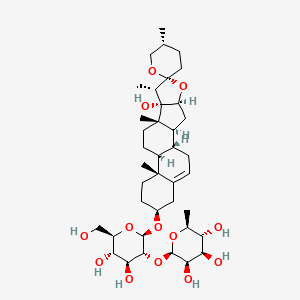
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride, also known as this compound, is a useful research compound. Its molecular formula is C35H30Cl4FeP2Pd and its molecular weight is 816.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Light Emitting Diodes (OLEDs) Applications
Cyclometalating chelates, including structures similar to the one described in your query, are crucial in the development of transition-metal-based phosphors for OLEDs. These materials are highly emissive in both fluid and solid states at room temperature, with tunable emission wavelengths across the visible spectrum. The use of heavy transition-metal elements like Ru(II), Os(II), Ir(III), and Pt(II) in combination with these ligands has led to advancements in phosphorescent displays and illumination devices, showing significant potential for further development in opto-electronic applications (Y. Chi & P. Chou, 2010).
Flame Retardancy and Dielectric Properties
The chemical backbone similar to cyclopenta-1,4-dien-1-yl(diphenyl)phosphane is explored in the context of cyclotriphosphazene compounds for their flame retardancy and dielectric properties. These compounds are known for their high potential as flame retardants due to low toxicity and less smoke production. Additionally, their dielectric properties make them suitable for electrical applications, indicating a significant area of research for material science and safety applications (Siti Nur Khalidah Usri, Z. Jamain, & M. Makmud, 2021).
Catalysis and Organic Synthesis
Microwave-assisted 1,3-dipolar cycloaddition represents an eco-friendly approach to synthesizing five-membered heterocycles, crucial in organic synthesis. The methodology, utilizing microwave technology, avoids harsh reaction conditions, reduces reaction times, and improves yields, showcasing the chemical's potential in facilitating efficient and sustainable chemical synthesis (M. Piñeiro & T. P. Melo, 2009).
Bio-organometallic Antimicrobial and Anticancer Drugs
N-heterocyclic carbenes (NHCs), which share chemical similarities with phosphines, are highlighted for their applications in bio-organometallic chemistry, specifically as antimicrobial and anticancer drugs. These complexes, including metals like silver, gold, palladium, rhodium, ruthenium, iridium, and platinum, underline the role of such chemicals in the development of new therapeutic agents (Siddappa A Patil, Amy P Hoagland, Shivaputra A Patil, & A. Bugarin, 2020).
作用機序
Target of Action
It’s known that palladium complexes, such as [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (ii), are often used as catalysts in various chemical reactions .
Mode of Action
Palladium complexes are generally known to facilitate various types of coupling reactions . They can provide efficient pathways for the formation of C-C and C-N bonds, which are often challenging to construct .
Biochemical Pathways
It’s known that palladium complexes can play a crucial role in various organic synthesis reactions . They can catalyze the formation of biaryls, a common structure in many organic compounds .
Result of Action
The use of palladium complexes in organic synthesis can lead to the formation of various organic compounds with potential biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the catalytic activity of palladium complexes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride involves a series of reactions starting with the synthesis of diphenylphosphine. This is followed by the synthesis of cyclopentadiene, which is then reacted with diphenylphosphine to form the desired compound. The compound is then complexed with iron(2+) and palladium(2+) to form the final product.", "Starting Materials": [ "Benzene", "Phosphorus trichloride", "Sodium hydroxide", "Methanol", "Cyclopentadiene", "Iron(II) chloride", "Palladium(II) chloride", "Dichloromethane" ], "Reaction": [ "Step 1: Synthesis of Diphenylphosphine", "Phosphorus trichloride is reacted with benzene in the presence of sodium hydroxide to form diphenylphosphine.", "Step 2: Synthesis of Cyclopentadiene", "Cyclopentadiene is synthesized by the pyrolysis of its dimer, dicyclopentadiene, in the presence of methanol.", "Step 3: Formation of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane", "Cyclopentadiene is reacted with diphenylphosphine in the presence of a palladium catalyst to form Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane.", "Step 4: Complexation with Iron(2+) and Palladium(2+)", "Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane is complexed with iron(2+) and palladium(2+) in the presence of dichloromethane to form the final product." ] } | |
CAS番号 |
95464-05-4 |
分子式 |
C35H30Cl4FeP2Pd |
分子量 |
816.6 g/mol |
IUPAC名 |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2/p-2 |
InChIキー |
SNRCKKQHDUIRIY-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.[Cl-].[Cl-].[Fe+2].[Pd+2] |
正規SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
同義語 |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride methylene chloride adduc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













